

Application Note: High-Fidelity Manual Solid-Phase Peptide Synthesis (SPPS) of Modified Sequences

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Compound of Interest

Compound Name:	<i>Fmoc-N-methyl-O-methyl-D-tyrosine</i>
CAS No.:	193086-28-1
Cat. No.:	B1442876

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Abstract

While automated synthesizers dominate routine peptide production, manual SPPS remains the gold standard for troubleshooting difficult sequences, incorporating expensive modified amino acids (e.g.,

-methylated, phosphorylated, or D-amino acids), and educational training. This protocol details a high-fidelity manual workflow designed to overcome the specific challenges of modified residues: steric hindrance, racemization, and aggregation.

Part 1: Strategic Planning & Pre-Synthesis

Resin Selection: The Foundation

For modified peptides, steric crowding on the resin surface is a primary failure mode. High loading leads to "inter-chain aggregation," where peptide chains collapse onto each other, preventing reagent access.

- Recommendation: Use Low-Loading Resins (0.2 – 0.4 mmol/g).
- Chemistry:
 - C-terminal Acids: Wang Resin (requires TFA cleavage).
 - C-terminal Amides: Rink Amide MBHA (preferred for stability and reduced aggregation compared to standard Rink Amide).
 - Hyper-Acid Sensitive: 2-Chlorotrityl Chloride (2-CTC) resin. Excellent for preventing racemization of the first amino acid (especially Cys or His) and allows cleavage of protected fragments.

Solvent Strategy: Solvation is Key

Standard DMF (Dimethylformamide) is sufficient for simple sequences. However, modified amino acids often induce secondary structure formation (β -sheets).

- Optimization: Use NMP (N-methyl-2-pyrrolidone) for all coupling steps involving modified residues. NMP disrupts hydrogen bonding more effectively than DMF, keeping the growing chain solvated and accessible.

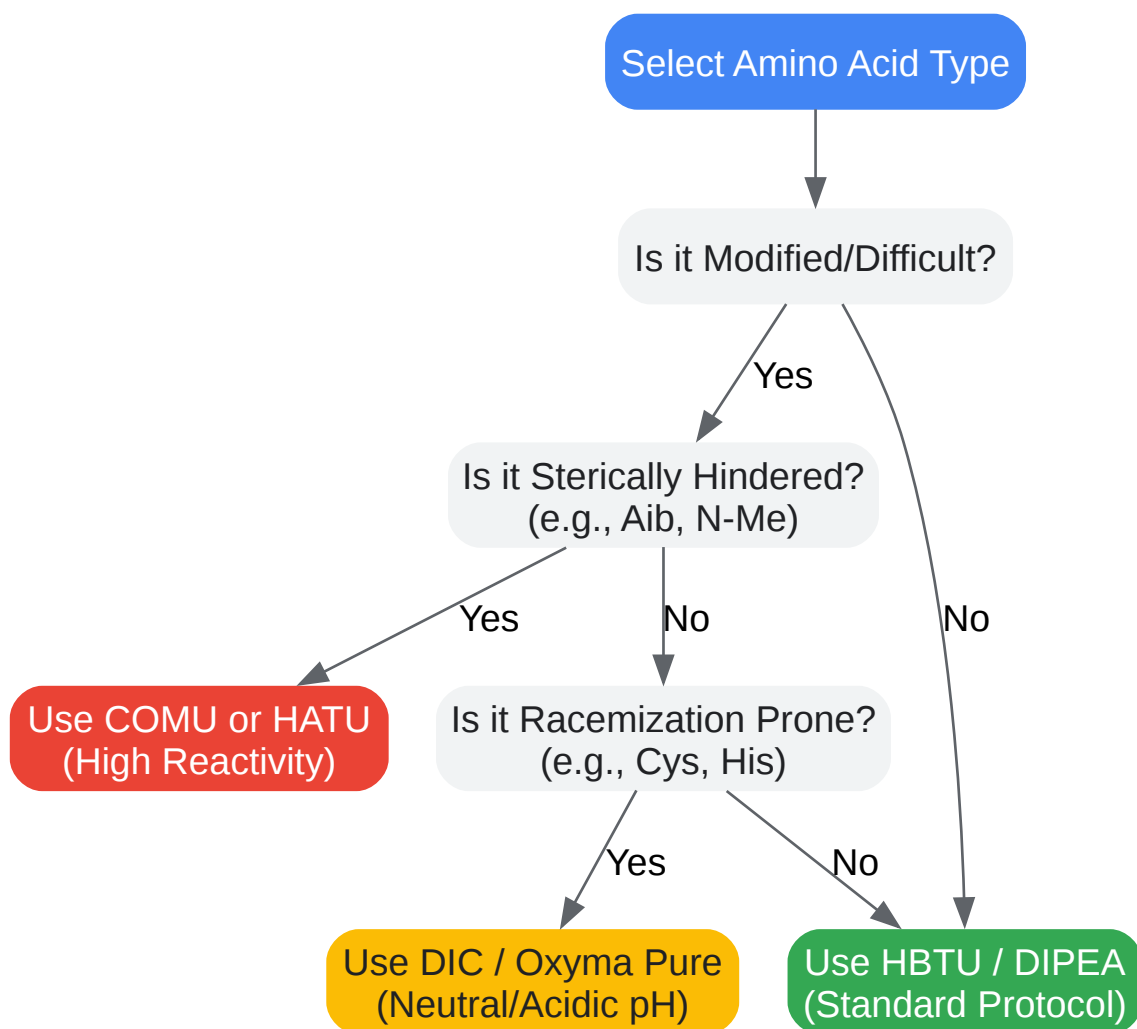
Part 2: The Critical Challenge – Coupling Logic

Incorporating modified amino acids requires a departure from standard protocols. The choice of coupling reagent dictates the balance between reactivity (yield) and integrity (racemization control).

Coupling Reagent Decision Matrix

Scenario	Recommended System	Mechanism & Rationale
Standard Residues	HBTU / DIPEA	Cost-effective. Fast activation. Risk:[1] Enantiomerization if base is excessive.
Racemization Prone (Cys, His)	DIC / Oxyma Pure	Carbodiimide + Oxime. Acidic environment suppresses racemization. "Globally unbeatable" for fidelity [1].
Sterically Hindered (Aib, -Me)	COMU / DIPEA or HATU / HOAt	COMU (Uronium salt of Oxyma) offers higher reactivity than HATU and is safer (non-explosive). Stabilizes the active ester.
High Aggregation	PyBOP / DIPEA	Phosponium salts can sometimes penetrate aggregated regions better than uronium salts.

Visualization: Coupling Decision Tree



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Caption: Decision logic for selecting coupling reagents based on amino acid properties to minimize side reactions.

Part 3: Detailed Manual Protocol

Scale: 0.1 mmol | Vessel: Silylated glass reaction vessel with frit and nitrogen bubbling.

Step 1: Resin Swelling (Crucial)

Dry resin beads are collapsed. They must be fully solvated to expose reactive sites.

- Weigh resin into the reaction vessel.

- Add DCM (Dichloromethane) (5 mL) and agitate (bubble/shake) for 20 mins. Drain.
- Add DMF/NMP (5 mL) and agitate for 20 mins. Drain.

Step 2: Fmoc Deprotection

- Add 20% Piperidine in DMF (containing 0.1 M HOBt to suppress aspartimide formation).
- Agitate for 3 minutes. Drain.
- Add fresh deprotection solution. Agitate for 12 minutes. Drain.
- Wash: DMF (3x), DCM (3x), DMF (3x). Thorough washing is vital to remove piperidine, which will sabotage the next coupling.

Step 3: Activation & Coupling (The Modified Step)

For a 0.1 mmol scale, use a 3-fold excess (0.3 mmol) of Modified AA and Reagents.

Protocol A: For Racemization Prone (DIC/Oxyma)

- Dissolve AA (0.3 mmol) and Oxyma Pure (0.3 mmol) in minimal NMP.
- Add DIC (0.3 mmol). Do not add base (DIPEA).
- Pre-activate for 2 minutes (solution turns yellow/orange).
- Add to resin.^{[2][3][4][5]} Agitate for 60–120 minutes.

Protocol B: For Steric Hindrance (HATU/COMU)

- Dissolve AA (0.3 mmol) and HATU or COMU (0.29 mmol) in NMP.
- Add DIPEA (0.6 mmol).
- Immediate Addition: Add to resin immediately (within 30 seconds). Uronium salts degrade quickly in basic solution.
- Agitate for 2–4 hours. Double coupling is recommended for N-methylated residues.

Step 4: Monitoring (Self-Validating)

Do not proceed without verification.

- Primary Amines (Standard): Perform the Kaiser Test.
 - Reagents: Ninhydrin, Phenol, KCN.
 - Result: Blue beads = Incomplete coupling (Fail). Colorless = Complete (Pass).
- Secondary Amines (Proline, -Methyl): Perform the Chloranil Test.
 - Why? Ninhydrin does not react with secondary amines.
 - Reagents: 2% Acetaldehyde in DMF + 2% Chloranil in DMF.[5]
 - Result: Dark Blue/Green beads = Free secondary amine (Fail). Colorless/Amber = Complete (Pass) [2].

Step 5: Capping

Unreacted amines will form "deletion sequences" (n-1 peptides) that are impossible to purify.

- Add Capping Solution (Acetic Anhydride / Lutidine / DMF, 1:1:8).
- Agitate for 10 minutes. Drain and wash extensively.

Part 4: Cleavage & Isolation[2]

The cleavage cocktail must scavenge reactive carbocations generated during the removal of protecting groups (Pbf, Trt, Boc).

Cocktail Formulations

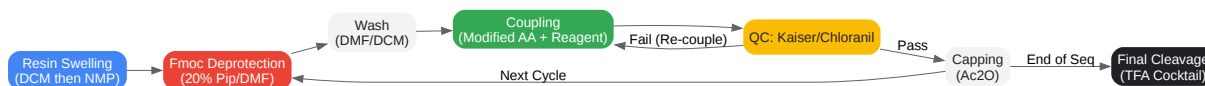
Component	Reagent K (Universal)	Reagent H (Met-Sensitive) [3]
TFA	82.5%	81%
Phenol	5%	5%
Water	5%	3%
Thioanisole	5%	5%
EDT (Ethanedithiol)	2.5%	2.5%
DMS (Dimethylsulfide)	-	2%
NH ₄ I (Ammonium Iodide)	-	1.5% (w/v)

- Note: Reagent H is required if the peptide contains Methionine, as NH₄I/DMS reduces Methionine Sulfoxide back to Methionine in situ.

Cleavage Workflow

- Wash resin with DCM to remove DMF traces (DMF prevents TFA cleavage). Dry resin under nitrogen.
- Add cooled (4°C) Cleavage Cocktail.
- Agitate for 2.5 – 3 hours at room temperature.
- Filter resin; collect filtrate.[2]
- Precipitation: Drop filtrate into ice-cold Diethyl Ether (10x volume).
- Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash 2x.[4]
- Lyophilize the pellet.

Part 5: Workflow Visualization



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Caption: Iterative manual SPPS cycle with integrated quality control checkpoints.

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